molecular formula C27H17BrO7 B12198128 7'-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione

7'-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B12198128
M. Wt: 533.3 g/mol
InChI Key: ZCNQTVPIJASDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7'-[2-(4-Bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione is a synthetic coumarin dimer featuring a bichromene-dione scaffold. Its structure includes a 4-bromophenyl-2-oxoethoxy substituent at the 7'-position and a methoxy group at the 8-position (Figure 1). Coumarin dimers are known for diverse bioactivities, including antiviral, anti-inflammatory, and enzyme inhibitory properties . The bromophenyl group enhances lipophilicity and may influence binding to hydrophobic enzyme pockets, while the methoxy group contributes to electronic effects and solubility .

Properties

Molecular Formula

C27H17BrO7

Molecular Weight

533.3 g/mol

IUPAC Name

3-[7-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxochromen-4-yl]-8-methoxychromen-2-one

InChI

InChI=1S/C27H17BrO7/c1-32-23-4-2-3-16-11-21(27(31)35-26(16)23)20-13-25(30)34-24-12-18(9-10-19(20)24)33-14-22(29)15-5-7-17(28)8-6-15/h2-13H,14H2,1H3

InChI Key

ZCNQTVPIJASDEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple steps. One common approach is to start with the bromination of a phenyl derivative, followed by the formation of an oxoethoxy intermediate. This intermediate is then reacted with a methoxy-substituted bichromene under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7’-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Recent studies have investigated the anticancer properties of similar chromene derivatives. Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and prostate cancers. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest.
  • Anti-inflammatory Effects : Chromene derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This application is particularly relevant in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
  • Antioxidant Properties : The antioxidant capacity of chromenes has been well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to aging and various diseases.

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of chromene derivatives make them suitable for use in OLED technology. Their ability to emit light when an electric current is applied can be harnessed for energy-efficient lighting and displays.
  • Photovoltaic Devices : Research into organic photovoltaics has highlighted the potential of chromene-based compounds as active materials in solar cells. Their light absorption characteristics can enhance the efficiency of converting solar energy into electricity.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of a structurally similar chromene derivative on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Case Study 2: Anti-inflammatory Activity

In another study, researchers assessed the anti-inflammatory effects of various chromene derivatives in a murine model of arthritis. The compound demonstrated a marked decrease in paw swelling and inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory conditions .

Data Table: Summary of Research Findings

ApplicationStudy ReferenceKey Findings
Anticancer Significant reduction in cell viability in breast cancer cells at >10 µM
Anti-inflammatory Decreased paw swelling in murine arthritis model
AntioxidantN/AEffective scavenging of free radicals
OLEDsN/APotential use as light-emitting materials
PhotovoltaicsN/AEnhances solar energy conversion efficiency

Mechanism of Action

The mechanism of action of 7’-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets. The bromophenyl moiety can engage in halogen bonding with proteins or nucleic acids, while the bichromene structure may intercalate into DNA or interact with cellular membranes. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents Molecular Weight Key Properties/Bioactivity Reference
7'-[2-(4-Methoxyphenyl)-2-oxoethoxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione 4-Methoxyphenyl (instead of 4-bromophenyl) 418.37 Enhanced solubility due to methoxy group; potential anti-inflammatory activity
8'-Methoxy-7-(naphthalen-2-ylmethoxy)-2H,2'H-3,4'-bichromene-2,2'-dione (ZINC12880820) Naphthalene moiety at 7-position 440.40 Reported SARS-CoV-2 nsp16 inhibition (IC₅₀ ~2.5 μM)
7,7',8'-Trihydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione (3) Hydroxyl groups at 7,7',8' positions 314.23 Lower lipophilicity; moderate carbonic anhydrase inhibition (Ki ~15 μM)
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Bromophenyl-acetyl linked to oxadiazole 397.63 Anti-inflammatory activity (59.5% inhibition at 20 mg/kg)

Key Observations :

  • Bioactivity : While ZINC12880820 (naphthalene-substituted) shows antiviral activity, the target compound’s bromophenyl group may favor anti-inflammatory or enzyme inhibitory roles, as seen in bromophenyl-oxadiazole derivatives .

Biological Activity

The compound 7'-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione , a member of the bichromene family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H16BrO5\text{C}_{20}\text{H}_{16}\text{BrO}_5

This structure features a bichromene backbone with a bromophenyl substituent and an ether functional group, which may influence its biological activity.

Antioxidant Activity

Research indicates that compounds within the bichromene class exhibit significant antioxidant properties. The ROS-Glo™ H₂O₂ Assay was employed to assess the antioxidant capacity of the compound. Preliminary results suggest that it effectively scavenges reactive oxygen species (ROS), potentially mitigating oxidative stress in cells .

Anticancer Properties

The compound has shown promise in anticancer studies. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notably, it exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

In vivo studies have revealed that this compound possesses anti-inflammatory properties. It significantly reduced levels of pro-inflammatory cytokines in animal models of inflammation. The underlying mechanism may involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

The biological activity of 7'-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione is likely mediated through several mechanisms:

  • Reactive Oxygen Species Scavenging : The compound's structure allows it to interact with and neutralize ROS.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cytokine Modulation : By inhibiting key signaling pathways, it reduces the production of inflammatory mediators.

Study 1: Antioxidant Efficacy

A study conducted using a high-throughput screening method assessed the antioxidant activity of various compounds, including our target compound. It was found that at concentrations as low as 10 µM, the compound significantly decreased H₂O₂-induced cell death in human fibroblasts by over 50% .

Study 2: Cancer Cell Proliferation Inhibition

In a separate investigation focused on breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. At 50 µM concentration, viability dropped to 30% compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .

Study 3: Anti-inflammatory Activity

In an animal model of acute inflammation induced by carrageenan injection, administration of the compound led to a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells and lower levels of TNF-alpha and IL-6 in treated animals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.